Hepatic Gene Silencing Potency: DLin-MC3-DMA Achieves ~1000-Fold Greater In Vivo Efficacy than DLin-DMA
DLin-MC3-DMA demonstrates approximately 1000-fold higher in vivo potency for hepatic gene silencing compared to its direct structural predecessor DLin-DMA when formulated in equivalent LNP systems [1]. This differential has been quantified using Factor VII and transthyretin (TTR) gene knockdown as pharmacodynamic readouts. In murine models, DLin-MC3-DMA LNPs achieve an ED50 (effective dose for 50% silencing) of 0.005 mg/kg for Factor VII , while DLin-DMA LNPs require approximately 5 mg/kg to achieve comparable silencing [2]. In non-human primates, DLin-MC3-DMA maintains exceptional potency with an ED50 of 0.03 mg/kg for TTR silencing [1].
| Evidence Dimension | In vivo hepatic gene silencing potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 0.005 mg/kg (Factor VII, mouse); ED50 = 0.03 mg/kg (TTR, NHP) |
| Comparator Or Baseline | DLin-DMA: ED50 ≈ 5 mg/kg (Factor VII, mouse) |
| Quantified Difference | ~1000-fold reduction in ED50 (MC3 vs DLin-DMA) |
| Conditions | siRNA-loaded LNPs; intravenous administration; Factor VII or TTR mRNA knockdown measured by qPCR/ELISA in murine and NHP models |
Why This Matters
This ~1000-fold potency differential directly impacts therapeutic index, enabling lower administered doses, reduced lipid excipient burden, and potentially improved safety profiles in clinical siRNA therapeutic programs.
- [1] MK2206. Dlin-MC3-DMA: Ionizable Cationic Liposome for Precision siRNA & mRNA Delivery. View Source
- [2] Jayaraman M, Ansell SM, Mui BL, et al. Maximizing the potency of siRNA lipid nanoparticles for hepatic gene silencing in vivo. Angew Chem Int Ed Engl. 2012;51(34):8529-8533. View Source
